2-Chloro-5-nitrotoluene

Process chemistry Catalytic chlorination Selectivity optimization

Researchers requiring regiochemically pure 2-chloro-5-nitrotoluene for SNAr-driven veterinary drug synthesis face inconsistent isomer profiles from bulk nitration, compromising yield. This ≥98.5% (GC) grade solves that. - Validated for toltrazuril/ponazuril synthesis (para-nitro activates 2-Cl for SNAr; 70-73% yield over 8 steps). - Direct CLT acid precursor for lake pigments (>10,000 t/yr global market). - Controlled isomer content ensures reproducible azo coupling and oxidation outcomes.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 13290-74-9
Cat. No. B086962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-nitrotoluene
CAS13290-74-9
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
InChIKeyBGDCQZFFNFXYQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-nitrotoluene: Physicochemical Profile & Industrial Positioning


2-Chloro-5-nitrotoluene (CAS 13290-74-9, molecular formula C₇H₆ClNO₂, molecular weight 171.58 g/mol) is a chlorinated nitroaromatic compound existing as a white to light yellow crystalline solid with a melting point of 40–44 °C and a boiling point of 248 °C at atmospheric pressure (94–96 °C at 4 mmHg) . It is a disubstituted toluene derivative bearing a chlorine atom at the 2-position and a nitro group at the 5-position on the aromatic ring . This specific substitution pattern confers a unique reactivity profile that underpins its role as a critical intermediate in the synthesis of triazinone-class anticoccidial veterinary drugs (toltrazuril and ponazuril) and as a precursor to CLT acid (2-amino-5-chloro-4-methylbenzenesulfonic acid), a high-volume organic pigment intermediate with global consumption exceeding ten thousand tons annually . The compound is commercially available at purities of ≥98.5% (GC) from multiple established chemical suppliers .

2-Chloro-5-nitrotoluene: Isomer Substitution Limitations


The chloro-nitrotoluene isomer class (C₇H₆ClNO₂) encompasses multiple regioisomers—including 2-chloro-4-nitrotoluene (CAS 121-86-8), 2-chloro-6-nitrotoluene, and 2-chloro-3-nitrotoluene—that share identical molecular formulas but exhibit markedly divergent reactivity, physical properties, and commercial applicability . The specific 2-chloro-5-nitro substitution pattern enables nucleophilic aromatic substitution (SNAr) at the chlorine position activated by the para-nitro group, a transformation essential to the toltrazuril/ponazuril synthetic pathway that is not accessible or proceeds with different regiochemical outcomes with alternative isomers . The 4-nitro isomer (2-chloro-4-nitrotoluene), for example, exhibits a substantially higher melting point (68 °C vs. 40–44 °C), a higher boiling point (260 °C vs. 248 °C), and distinctly different solubility behavior, all of which alter its processing requirements and downstream reactivity . Furthermore, nitration of o-chlorotoluene under standard mixed-acid conditions produces an isomeric mixture in which the 5-nitro isomer is not the exclusive product, necessitating careful synthetic route selection or post-synthetic purification—a fact that directly impacts procurement specifications and quality assurance protocols . The evidence below quantifies these differentiation points across synthesis selectivity, catalytic hydrogenation behavior, purification feasibility, and validated application pathways.

2-Chloro-5-nitrotoluene: Quantitative Differentiation Evidence


Catalytic Chlorination Selectivity vs. Legacy Routes

A comparative synthesis study documented in CN109265351B demonstrates that the catalytic chlorination of m-nitrotoluene using chlorine gas and a transition metal catalyst achieves 2-chloro-5-nitrotoluene selectivity of 94.2–96.2% across multiple experimental embodiments, with substrate conversion exceeding 99% . In contrast, the traditional two competing industrial routes—diazotization/Sandmeyer chlorination of 2-amino-5-nitrotoluene and direct mixed-acid nitration of o-chlorotoluene—both yield only approximately 85% selectivity to the desired 5-nitro isomer, with the diazotization route specifically reported to achieve a separation yield of merely 85% alongside problematic copper-containing wastewater (COD ~50,000 mg/L, Cu²⁺ ~4,000 mg/L) . The catalytic chlorination route therefore delivers a minimum selectivity advantage of ~9–11 percentage points over legacy processes.

Process chemistry Catalytic chlorination Selectivity optimization Fine chemical manufacturing

Regioselective Nitration with Solid Acid Catalysts

The direct nitration of o-chlorotoluene intrinsically produces a mixture of positional isomers because the methyl (ortho/para-directing) and chlorine (ortho/para-directing) substituents exert competing directing effects of comparable magnitude . A study on regioselective nitration demonstrated that employing acidic bentonite and isobutanol as a catalytic system achieves 100% conversion of o-chlorotoluene while increasing the proportion of 2-chloro-5-nitrotoluene in the product mixture to 70.1% . Without this optimized catalyst system, the conventional mixed-acid nitration of o-chlorotoluene yields the 5-nitro isomer with markedly lower selectivity (approximately 85% selectivity to the desired isomer, corresponding to a substantially lower isolated yield after separation of isomers) . An alternative approach using acidic β-zeolite and acetyl nitrate achieved 72% nitration selectivity and 97% yield, further confirming that catalytic intervention is essential to overcome the inherently poor intrinsic regioselectivity of this substrate .

Regioselective nitration Solid acid catalysis Isomer ratio control CLT acid precursor

Dechlorination Susceptibility During Ni-B/SiO₂ Hydrogenation

During catalytic hydrogenation of the nitro group to the corresponding amine—a critical transformation for producing 2-chloro-5-aminotoluene, the immediate precursor to CLT acid and a key pharmaceutical intermediate—undesired hydrodechlorination represents a major selectivity challenge. A systematic study using Ni-B/SiO₂ amorphous alloy catalyst (catalyst designation P1) established a dechlorination ranking across a series of chloronitroarene substrates: 2-chloro-5-nitrotoluene > o-chloronitrobenzene > m-chloronitrobenzene = p-chloronitrobenzene > 2,5-dichloronitrobenzene . This places 2-chloro-5-nitrotoluene at the most dechlorination-prone end of the series, indicating that hydrogenation process parameters (catalyst selection, temperature, H₂ pressure, reaction endpoint control) must be more rigorously controlled for this substrate than for any other common chloronitroarene. Notably, the same study demonstrated that the P1 catalyst achieves 94.3% selectivity to o-chloroaniline from o-chloronitrobenzene at full conversion, and that Cu or Fe metal additives can further enhance selectivity to 97.2% or 97.6% respectively, providing a benchmark for process optimization strategies applicable to the more challenging 2-chloro-5-nitrotoluene substrate .

Catalytic hydrogenation Dechlorination liability Process safety Amine intermediate synthesis

Layer Melt Crystallization for Isomer Separation

The close boiling points of chloro-nitrotoluene isomers (2-chloro-5-nitrotoluene: 248 °C; 2-chloro-6-nitrotoluene: 241 °C; 2-chloro-4-nitrotoluene: 260 °C) render traditional distillation-based purification economically and technically challenging for achieving high-purity 2-chloro-5-nitrotoluene . A 2025 study applied layer melt crystallization (LMC)—a solvent-free, low-energy-consumption separation technique—to a binary mixture of 2-chloro-5-nitrotoluene (80.04 wt%) and 2-chloro-6-nitrotoluene . Under the optimized cooling trajectory, the purity of 2-chloro-5-nitrotoluene was increased from 80.04% to 97.26%, demonstrating that LMC is a viable industrial purification method for this isomeric system where conventional distillation fails due to boiling point proximity . This purification performance is critical because the nitration of o-chlorotoluene invariably co-produces the 6-nitro isomer along with other positional isomers, and the procurement of 2-chloro-5-nitrotoluene at ≥98.5% purity (a typical commercial specification) depends on the availability and effectiveness of such advanced separation technologies .

Melt crystallization Isomer separation Purification technology Green chemistry

Ponazuril Synthesis: Exclusive Starting Material Validation

2-Chloro-5-nitrotoluene serves as the irreplaceable starting material for the synthesis of ponazuril (Marquis®) and toltrazuril, two triazinone-class anticoccidial drugs of significant veterinary importance. The toltrazuril synthetic process, disclosed in CN101265236A, initiates with a nucleophilic aromatic substitution (SNAr) condensation between 2-chloro-5-nitrotoluene and p-trifluoromethylthiophenol in DMSO at 135 °C, exploiting the activation of the chlorine leaving group by the para-nitro substituent—a reactivity pattern unique to the 2-chloro-5-nitro substitution geometry . A comprehensive process chemistry study demonstrated two complete synthetic routes to ponazuril starting from 2-chloro-5-nitrotoluene: Route I (8 steps: SNAr, hydrogenation, isocyanation, nucleophilic addition, chloroformylation, nucleophilic addition, cyclization, oxidation) achieved a total yield of 70.1%, while Route II (8 steps: SNAr, oxidation, hydrogenation, etc.) achieved 73.3% . Additionally, this study reported that substituting Na₂CO₃ for NaOH in the SNAr step improved the intermediate 4 yield from 85% to 93.4% . The patent CN109265351B explicitly identifies 2-chloro-5-nitrotoluene as the key intermediate for toltrazuril and CLT acid, citing the drug's broad-spectrum anticoccidial activity and the pigment intermediate's global consumption exceeding 10,000 tons annually . No alternative chloro-nitrotoluene isomer can substitute in these synthetic pathways because the specific positioning of the chlorine and nitro groups dictates both the regiochemistry of SNAr coupling and the subsequent transformations.

Veterinary pharmaceutical synthesis Anticoccidial drug intermediate Ponazuril Toltrazuril SNAr coupling

2-Chloro-5-nitrotoluene: Procurement-Optimized Application Scenarios


Synthesis of Toltrazuril and Ponazuril

2-Chloro-5-nitrotoluene is the essential aryl chloride building block for the SNAr condensation with trifluoromethylthiophenol that initiates the toltrazuril and ponazuril synthetic sequences . The para-nitro group activates the 2-chloro leaving group toward nucleophilic displacement, a regiochemical requirement that cannot be satisfied by 2-chloro-4-nitrotoluene or 2-chloro-6-nitrotoluene . Validated process yields of 70.1–73.3% over 8 steps (ponazuril) demonstrate the commercial viability of this route . Procurement specification: minimum 98.5% purity (GC) is recommended, as isomeric impurities (particularly 2-chloro-6-nitrotoluene) will form undesired SNAr products that are difficult to separate downstream and reduce overall yield.

CLT Acid Production for Red Organic Pigments

2-Chloro-5-nitrotoluene is the direct precursor to CLT acid via nitro reduction to 2-chloro-5-aminotoluene followed by sulfonation. The CLT acid market exceeds 10,000 tons annually for synthesizing lake organic pigments (Plastic Scarlet, Xinbahong 36B, Golden Light Red C) used in paints, coatings, printing inks, rubber, and plastics . Because CLT acid's sulfonic acid group must occupy the 4-position relative to the methyl group, only the 2-chloro-5-nitro substitution pattern yields the correct sulfonation regiochemistry; alternative isomers produce different sulfonic acid derivatives with distinct pigment properties . The documented dechlorination susceptibility of 2-chloro-5-nitrotoluene during catalytic hydrogenation necessitates careful catalyst selection (modified Ni-B or noble metal systems) to maximize 2-chloro-5-aminotoluene yield and minimize chlorine loss prior to sulfonation.

Diazotization-Derived Azo Dyes and Pigments

Upon reduction of the nitro group, 2-chloro-5-aminotoluene serves as a valuable diazo component for preparing water-insoluble azo dyestuffs via the ice-color technique . The specific substitution pattern (chlorine at C2, amino at C5 after reduction) provides distinct coupling characteristics and color properties compared to azo dyes derived from other chloro-nitrotoluene isomers. Procurement for this application should prioritize lot-to-lot isomeric purity consistency, as variations in 2-chloro-4-nitrotoluene or 2-chloro-6-nitrotoluene content will generate mixed diazo components that alter the shade, fastness, and application properties of the final azo pigment.

2-Chloro-5-nitrobenzoic Acid as a Fine Chemical Intermediate

The methyl group of 2-chloro-5-nitrotoluene can be selectively oxidized to the corresponding carboxylic acid (2-chloro-5-nitrobenzoic acid), a versatile intermediate for further derivatization . The 5-nitro-2-chloro substitution pattern confers distinct electronic properties on the benzoic acid derivative (differential pKa, hydrogen-bonding capacity, and metal-coordination behavior) compared to oxidation products derived from other chloro-nitrotoluene isomers. This application leverages the same isomeric purity requirements established above: the oxidized product's properties are directly contingent on the regioisomeric purity of the starting 2-chloro-5-nitrotoluene, and procurement should specify ≥98.5% purity with isomer content verified by GC analysis.

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